2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
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Overview
Description
2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is a complex organic compound belonging to the class of benzothienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide typically involves the condensation of ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide to form the intermediate 4-oxo-7-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidine-7-carbonitrile . This intermediate is then treated with phosphoryl chloride to obtain the corresponding 4-chloro derivative, which undergoes further reactions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques such as condensation reactions, cyclization, and purification through column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-7-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidine-7-carbonitrile
- 4-chloro-7-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidine
Uniqueness
2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is unique due to its specific structural features, such as the presence of both a benzothienopyrimidine core and a sulfanylacetamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H29N3O2S2 |
---|---|
Molecular Weight |
503.7 g/mol |
IUPAC Name |
2-[(7-ethyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C28H29N3O2S2/c1-3-18-10-13-20(14-11-18)29-24(32)17-34-28-30-26-25(22-15-12-19(4-2)16-23(22)35-26)27(33)31(28)21-8-6-5-7-9-21/h5-11,13-14,19H,3-4,12,15-17H2,1-2H3,(H,29,32) |
InChI Key |
XSJHLWSLOKLPRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)CC)C5=CC=CC=C5 |
Origin of Product |
United States |
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